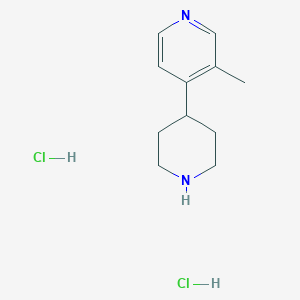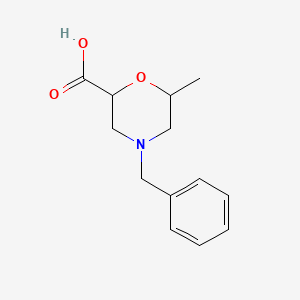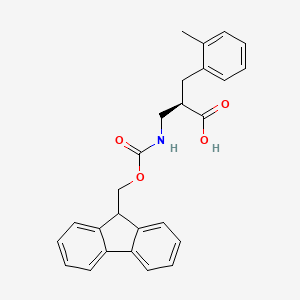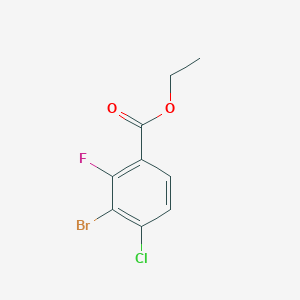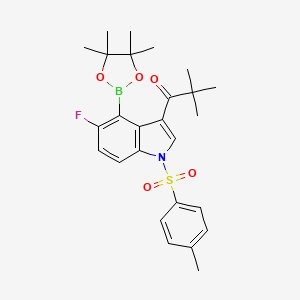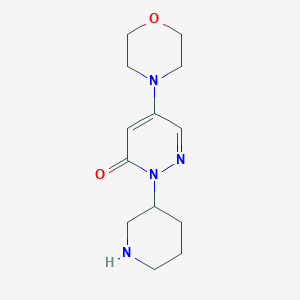
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with morpholine and piperidine groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones.
Substitution Reactions: Introducing the morpholine and piperidine groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperidine or morpholine rings.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halides or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with modified biological or chemical properties.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes.
Receptor Binding: Investigation into binding affinities for various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action for 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Other compounds with similar pyridazine cores.
Morpholine-Substituted Compounds: Compounds with morpholine groups attached to different cores.
Piperidine-Substituted Compounds: Compounds with piperidine groups attached to different cores.
Uniqueness
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one may exhibit unique properties due to the specific combination of its substituents, potentially leading to distinct biological activities or chemical reactivity compared to its analogs.
特性
分子式 |
C13H20N4O2 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20N4O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11/h8,10-11,14H,1-7,9H2 |
InChIキー |
DQFNECCOZXPFOP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






